4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide

Catalog No.
S15680647
CAS No.
93760-83-9
M.F
C14H18N4O3S
M. Wt
322.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonami...

CAS Number

93760-83-9

Product Name

4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide

IUPAC Name

4-amino-N-(5-butoxypyrimidin-2-yl)benzenesulfonamide

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

InChI

InChI=1S/C14H18N4O3S/c1-2-3-8-21-12-9-16-14(17-10-12)18-22(19,20)13-6-4-11(15)5-7-13/h4-7,9-10H,2-3,8,15H2,1H3,(H,16,17,18)

InChI Key

GSFQJPLGVOTORF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N

4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of an amino group, a butoxy substituent on the pyrimidine ring, and a benzenesulfonamide moiety. Its molecular formula is C13H17N3O3S, and it has a molecular weight of 295.36 g/mol. The compound features a pyrimidine ring substituted with a butoxy group at the 5-position and an amino group at the para position of the benzenesulfonamide structure. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.

, which include:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The compound may be oxidized under specific conditions, potentially altering its biological activity.
  • Reduction: Certain functional groups within the molecule can be reduced to yield different derivatives, which may exhibit distinct properties.

Research indicates that 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anticancer agent and as a modulator of various biological pathways. The compound's ability to interact with specific enzymes or receptors suggests it may influence metabolic processes or signal transduction pathways, making it a candidate for further investigation in therapeutic applications.

The synthesis of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide typically involves several key steps:

  • Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate aldehydes and amines.
  • Introduction of the Butoxy Group: The butoxy group is generally introduced via etherification reactions using butanol and an acid catalyst.
  • Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides under basic conditions.
  • Final Functionalization: Additional steps may be necessary to introduce the amino group at the desired position on the benzenesulfonamide.

These synthetic routes can vary based on laboratory conditions and desired yields.

4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide has several applications in various fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its biological activity.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: Its unique structure may provide insights into developing new therapies for diseases such as cancer or infections.

Studies focusing on 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide's interactions with biological targets have revealed its potential influence on specific enzymes and receptors. These interactions can lead to modulation of cellular pathways, which is critical for understanding its therapeutic potential. Research continues to explore these interactions to elucidate mechanisms of action and optimize the compound for clinical use.

Several compounds share structural similarities with 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide, each exhibiting unique properties and potential applications:

Compound NameStructure HighlightsBiological Activity
4-butoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamideContains a methoxy group instead of an amino groupPotential anticancer properties
2-amino-4,6-dichloropyrimidineLacks the sulfonamide moiety; contains chlorine substituentsInhibitory activity against certain enzymes
Oxazolo[5,4-d]pyrimidinesDifferent heterocyclic structure; known for anticancer activityInhibitors of various kinases

The uniqueness of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds. Further research could elucidate its full therapeutic potential and applications in drug development.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

322.10996162 g/mol

Monoisotopic Mass

322.10996162 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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